N-(Methoxycarbonyl)-l-tryptophan methyl ester
Overview
Description
N-(Methoxycarbonyl)-l-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule and a methyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of tryptophan followed by esterification of the carboxyl group. One common method involves the use of methoxycarbonyl chloride to protect the amino group, followed by methylation of the carboxyl group using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the protection of functional groups, esterification, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The methoxycarbonyl and methyl ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original tryptophan .
Scientific Research Applications
N-(Methoxycarbonyl)-l-tryptophan methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid derivatives.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The methoxycarbonyl and methyl ester groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxycarbonyl)-d-tryptophan methyl ester
- N-(Methoxycarbonyl)-l-phenylalanine methyl ester
- N-(Methoxycarbonyl)-l-tyrosine methyl ester
Uniqueness
N-(Methoxycarbonyl)-l-tryptophan methyl ester is unique due to its specific structure, which combines the properties of tryptophan with the protective methoxycarbonyl and methyl ester groups. This combination enhances its stability and reactivity compared to other similar compounds .
Biological Activity
N-(Methoxycarbonyl)-L-tryptophan methyl ester is a derivative of the essential amino acid L-tryptophan, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and immunology. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of L-tryptophan with methanol in the presence of acetyl chloride. This reaction yields the methyl ester, which can then undergo further modifications to enhance its biological activity. The structure includes an indole ring characteristic of tryptophan, which contributes to its reactivity and interaction with biological systems.
- Serotonin Precursor : As a tryptophan derivative, this compound may serve as a precursor for serotonin synthesis. Serotonin is involved in mood regulation, sleep cycles, and gastrointestinal function.
- Immunomodulatory Effects : Research indicates that tryptophan derivatives can influence immune responses by modulating cytokine production and T-cell activation.
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by enhancing neurotrophic factors.
Pharmacological Effects
- Antidepressant Activity : Some studies have shown that tryptophan derivatives can alleviate symptoms of depression by increasing serotonin levels in the brain.
- Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation in various models, possibly by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : There is emerging evidence that tryptophan derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction.
Case Studies and Research Findings
Comparative Analysis of Tryptophan Derivatives
Compound | Biological Activity | Mechanism |
---|---|---|
L-Tryptophan | Precursor for serotonin | Neurotransmitter synthesis |
This compound | Antidepressant, anti-inflammatory | Modulation of immune response |
5-Hydroxy-L-tryptophan | Serotonin synthesis enhancer | Direct serotonin precursor |
Properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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